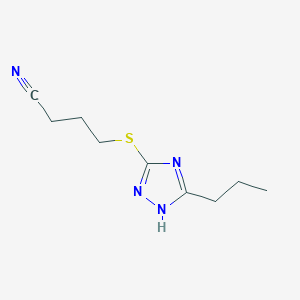
4-((5-Propyl-4h-1,2,4-triazol-3-yl)thio)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group at the 5-position of the triazole ring and a butanenitrile group attached via a sulfur atom at the 4-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1,2,4-triazole-3-thiol with 4-bromobutanenitrile under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
相似化合物的比较
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be compared with other similar compounds, such as:
4-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile: This compound has a methyl group instead of a propyl group at the 5-position of the triazole ring. The presence of a smaller alkyl group can affect its biological activity and chemical reactivity.
4-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile: This compound has a phenyl group at the 5-position of the triazole ring. The aromatic ring can enhance its interactions with biological targets and increase its potency.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
属性
分子式 |
C9H14N4S |
|---|---|
分子量 |
210.30 g/mol |
IUPAC 名称 |
4-[(5-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C9H14N4S/c1-2-5-8-11-9(13-12-8)14-7-4-3-6-10/h2-5,7H2,1H3,(H,11,12,13) |
InChI 键 |
NGSNZGVUTDKZOH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NN1)SCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





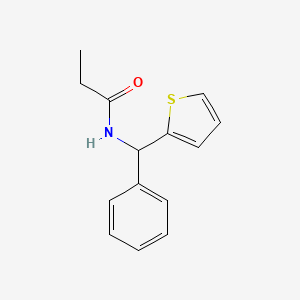
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)

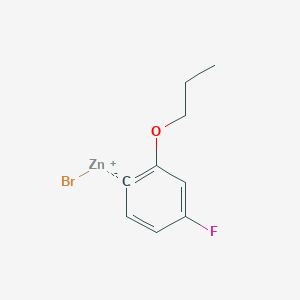
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
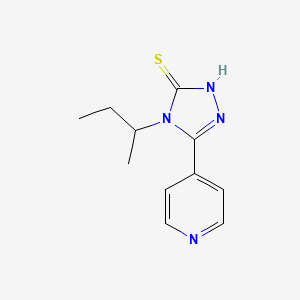
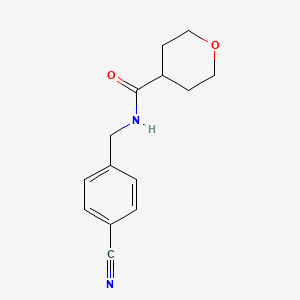

![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
